

Purification of 1,3-Benzenedimethanol by recrystallization or distillation

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Compound of Interest

Compound Name: 1,3-Benzenedimethanol

Cat. No.: B147609

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Technical Support Center: Purification of 1,3-Benzenedimethanol

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of **1,3-Benzenedimethanol** by recrystallization and distillation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for purifying **1,3-Benzenedimethanol**?

A1: The two primary methods for purifying **1,3-Benzenedimethanol** are recrystallization and vacuum distillation. Recrystallization is effective for removing small amounts of impurities from the solid material. Vacuum distillation is suitable for purifying larger quantities or for removing impurities with significantly different boiling points.

Q2: What are the key physical properties of **1,3-Benzenedimethanol** relevant to its purification?

A2: Key properties include its melting point of 56-60°C and its boiling point of 154-159°C at 13 mmHg.^{[1][2][3][4]} The compound is a white to off-white crystalline solid at room temperature.^[5] It is soluble in water and moderately soluble in polar organic solvents like ethanol and methanol.^{[1][5][7][8]}

Q3: What are potential impurities in crude **1,3-Benzenedimethanol**?

A3: Common impurities can include unreacted starting materials from its synthesis, such as derivatives of isophthalic acid or m-xylene. Side-products like the corresponding mono-alcohol or over-oxidation products (aldehydes, carboxylic acids) may also be present. Residual solvents from the synthesis are also a possibility.

Q4: What safety precautions should be taken when purifying **1,3-Benzenedimethanol**?

A4: **1,3-Benzenedimethanol** is considered a hazardous substance.^[9] It is harmful if swallowed and causes serious eye irritation.^{[8][10][11]} It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^{[10][12]} All purification procedures should be conducted in a well-ventilated fume hood.^[9] The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.^{[1][9][12]}

Quantitative Data Summary

The following table summarizes the key quantitative data for **1,3-Benzenedimethanol**.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₀ O ₂	^{[1][5][6]}
Molecular Weight	138.17 g/mol	^{[1][3]}
Appearance	White to cream crystalline powder/solid	^{[5][6][7]}
Melting Point	56-60 °C	^{[1][3][7]}
Boiling Point	154-159 °C (at 13 mmHg) 282.6 °C (at 760 mmHg)	^{[1][2][7]}
Solubility	Soluble in water. Moderately soluble in ethanol, methanol.	^{[1][5][7]}

Troubleshooting Guides

Recrystallization

Issue: The compound does not dissolve in the hot solvent.

- Possible Cause: An inappropriate solvent was chosen, or an insufficient volume of solvent is being used.
- Troubleshooting Step: Confirm the solvent's suitability. **1,3-Benzenedimethanol** is soluble in polar solvents. If using a suitable solvent, add more hot solvent in small increments until the solid dissolves completely.

Issue: The product "oils out" instead of forming crystals upon cooling.

- Possible Cause 1: The boiling point of the solvent is higher than the melting point of **1,3-Benzenedimethanol** (~56-60°C).
- Troubleshooting Step 1: Reheat the solution to dissolve the oil, then add a small amount of a miscible co-solvent in which the compound is less soluble (an "anti-solvent" like hexane if using ethyl acetate) to lower the overall solvent power and promote crystallization.
- Possible Cause 2: The solution is cooling too rapidly.
- Troubleshooting Step 2: Reheat the solution until the compound redissolves, then allow it to cool more slowly. Insulating the flask can help.

Issue: No crystals form after the solution has cooled.

- Possible Cause 1: The solution is not saturated (too much solvent was used).
- Troubleshooting Step 1: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
- Possible Cause 2: Crystallization is slow to initiate.
- Troubleshooting Step 2: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure **1,3-Benzenedimethanol** if available.[\[13\]](#)[\[14\]](#)

Issue: The recrystallized product is still impure or has a low melting point.

- Possible Cause: The impurities have similar solubility characteristics to the product, or the crystals formed too quickly, trapping impurities.
- Troubleshooting Step: Ensure the solution cools slowly to allow for selective crystal formation.^[14] If impurities persist, a second recrystallization may be necessary, possibly with a different solvent system. Washing the collected crystals with a minimal amount of ice-cold solvent can also help remove surface impurities.^[15]

Distillation

Issue: The compound appears to be decomposing at high temperatures.

- Possible Cause: The atmospheric boiling point (282.6 °C) is high enough to cause thermal decomposition.
- Troubleshooting Step: Use vacuum distillation to lower the boiling point. A pressure of around 13 mmHg will lower the boiling point to a much safer 154-159 °C.^{[1][2][4]}

Issue: "Bumping" or uneven boiling occurs in the distillation flask.

- Possible Cause: Lack of nucleation sites for smooth boiling.
- Troubleshooting Step: Add boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. Ensure a consistent and gentle heating rate.

Issue: The distillation rate is too slow.

- Possible Cause 1: The vacuum is not deep enough, or there is a leak in the system.
- Troubleshooting Step 1: Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly.
- Possible Cause 2: Insufficient heating.
- Troubleshooting Step 2: Gradually increase the temperature of the heating mantle. Insulating the distillation head and neck with glass wool or aluminum foil can also help prevent heat

loss.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)

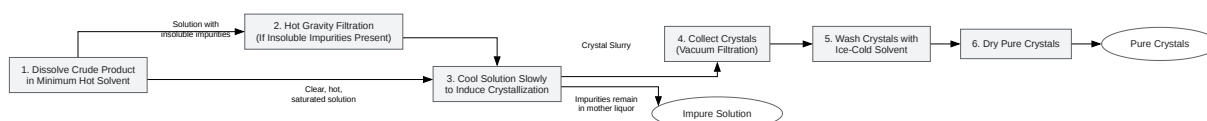
- **Dissolution:** Place the crude **1,3-Benzenedimethanol** in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to just dissolve the solid. Heat the mixture gently on a hot plate in a fume hood.
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
- **Induce Crystallization:** Remove the flask from the heat. While the solution is still warm, add hexane dropwise (the anti-solvent) until the solution becomes faintly cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
- **Cooling:** Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
[\[15\]](#)
- **Complete Crystallization:** Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
- **Collection:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter paper with a small amount of ice-cold hexane to remove any remaining soluble impurities.
- **Drying:** Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. Determine the melting point of the purified product to assess its purity.

Protocol 2: Vacuum Distillation

- **Apparatus Setup:** Assemble a vacuum distillation apparatus using ground-glass joint glassware. Place the crude **1,3-Benzenedimethanol** and a magnetic stir bar or boiling chips into a round-bottom flask.

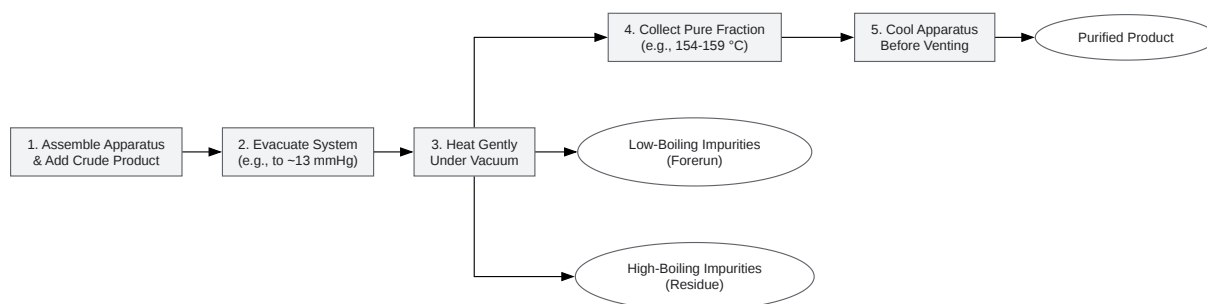
- **System Seal:** Lightly grease all joints to ensure a good seal. Connect the apparatus to a vacuum pump with a cold trap in between.
- **Evacuation:** Turn on the stirrer and begin to evacuate the system. A pressure of approximately 13 mmHg is ideal.
- **Heating:** Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.
- **Fraction Collection:** The compound will begin to boil and distill at approximately 154-159 °C under 13 mmHg of pressure.^{[1][2][4]} Collect the fraction that distills over within this temperature range in a clean receiving flask. Discard any initial lower-boiling fractions (forerun) or higher-boiling fractions (residue).
- **Shutdown:** Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly re-introducing air into the system. Disassembling a hot, evacuated apparatus can be hazardous.

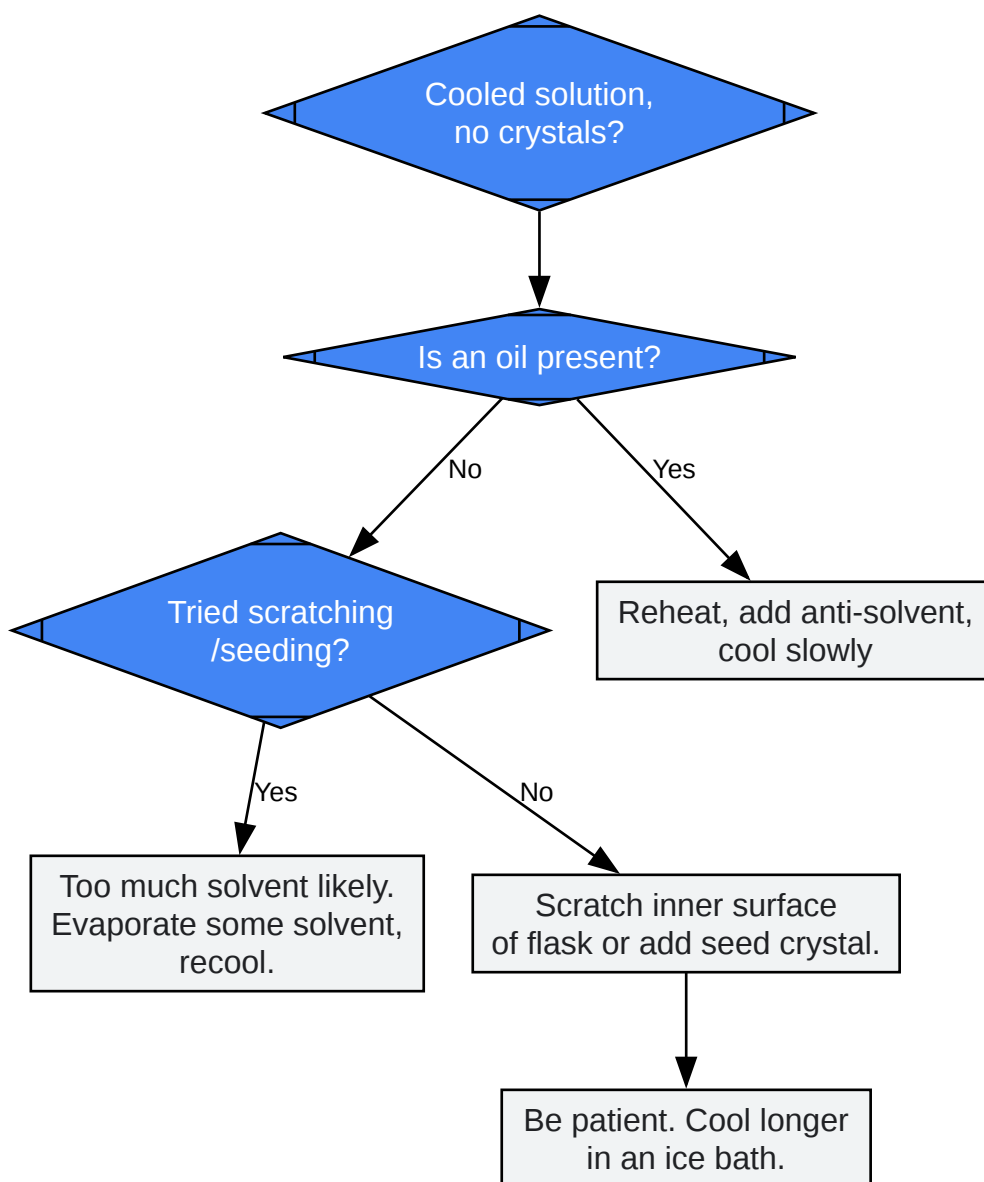
Mandatory Visualizations



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Caption: Workflow for the purification of **1,3-Benzenedimethanol** by recrystallization.





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